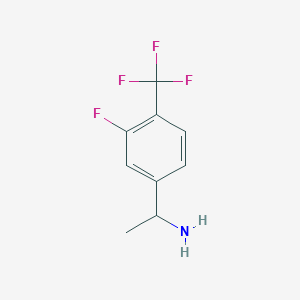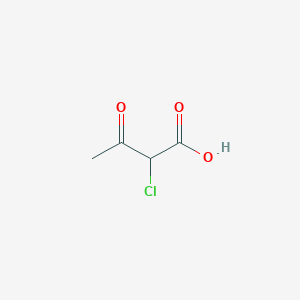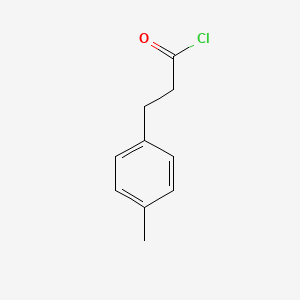
3-(4-Methylphenyl)propanoyl chloride
Übersicht
Beschreibung
3-(4-Methylphenyl)propanoyl chloride, also known as p-toluoyl chloride, is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. It is an organic compound that belongs to the class of acyl chlorides, which are widely used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for medicinal chemistry research.
Wirkmechanismus
Target of Action
It’s known that acid chlorides, such as this compound, are highly reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
3-(4-Methylphenyl)propanoyl chloride, like other acid chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group can undergo nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group . The compound can react with nucleophiles present in biological systems, leading to various biochemical changes .
Biochemical Pathways
For instance, it could potentially react with amino groups in proteins, altering their structure and function .
Pharmacokinetics
Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .
Result of Action
Due to its reactivity, it could potentially cause various cellular changes, such as protein modification, which could impact cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH and temperature. Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(4-Methylphenyl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of amides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino acids to form amide bonds, which are crucial in peptide synthesis. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly reactive towards nucleophiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histones by this compound can lead to changes in gene expression, affecting cellular processes such as differentiation and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of moisture or strong bases. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of corresponding acids and amides. These metabolic products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acylation of mitochondrial proteins by this compound can affect mitochondrial function and energy metabolism .
Vorbereitungsmethoden
3-(4-Methylphenyl)propanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-methylphenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
3-(4-Methylphenyl)propanoic acid+SOCl2→3-(4-Methylphenyl)propanoyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to 3-(4-methylphenyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(4-methylphenyl)propanoic acid and hydrochloric acid.
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for nucleophilic substitution and anhydrous conditions for reduction reactions.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methylphenyl)propanoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of the resulting products.
Similar Compounds
- Benzoyl chloride (C7H5ClO)
- Acetyl chloride (C2H3ClO)
- 3-(4-Methylphenyl)propanoic acid (C10H12O2)
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the acyl group.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVXYKNXDTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
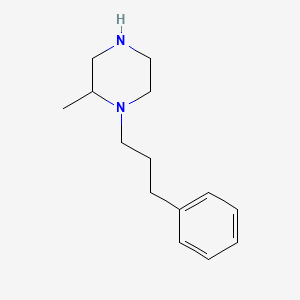
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
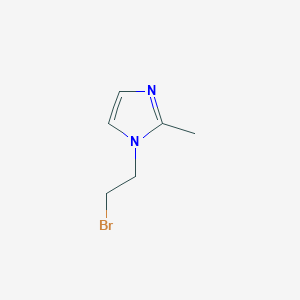
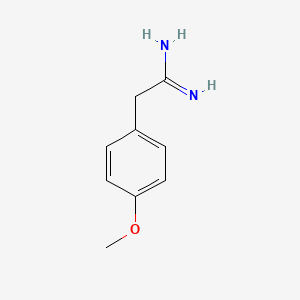
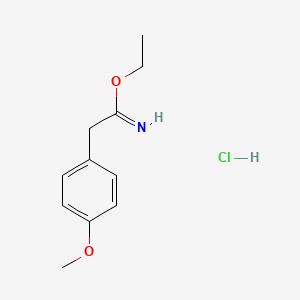
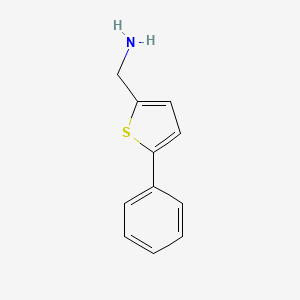
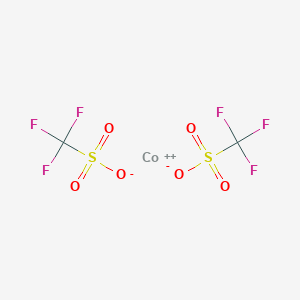
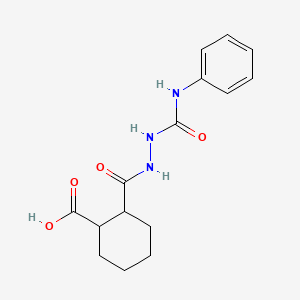
![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)
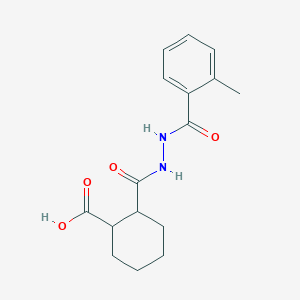
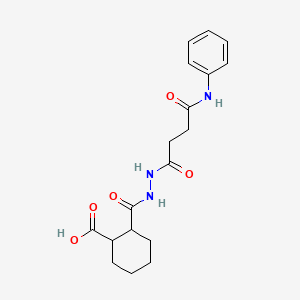
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)
